UR-144 N-(5-Hydroxypentyl)-d10
Description
UR-144 N-(5-Hydroxypentyl)-d10 is a deuterated analog of UR-144 N-(5-hydroxypentyl), a phase I metabolite of the synthetic cannabinoid UR-142. UR-144 itself is a potent agonist with preferential binding to the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM) . The deuterated variant incorporates five deuterium atoms into its structure, resulting in a molecular formula of C21H24D5NO2 and a molecular weight of 332.5 g/mol . This compound is primarily utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for forensic and research applications, enabling precise quantification of its non-deuterated counterpart in biological matrices .
Properties
Molecular Formula |
C₂₁H₁₉D₁₀NO₂ |
|---|---|
Molecular Weight |
337.52 |
Synonyms |
XLR11 N-(5-Hydroxypentyl) Metabolite-d10; [1-(5-Hydroxypentyl)-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)-methanone-2,4,5,6,7-d10 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Molecular and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| UR-144 N-(5-Hydroxypentyl)-d10 | C21H24D5NO2 | 332.5 | Deuterated pentyl chain with hydroxyl group |
| UR-144 N-(5-Hydroxypentyl) | C21H29NO2 | 327.5 | Hydroxypentyl side chain |
| UR-144 N-(4-Hydroxypentyl) | C21H29NO2 | 327.5 | Hydroxyl group at position 4 on pentyl |
| JWH-122 N-(5-Hydroxypentyl) | C25H31NO2 | 377.5 | Naphthoyl indole backbone |
| JWH-210 N-(5-Hydroxypentyl) | C26H33NO2 | 391.5 | Extended alkyl chain on indole |
- Key Differences: Deuterium Substitution: this compound differs from its non-deuterated form by five deuterium atoms on the hydroxypentyl chain, increasing its molecular weight by ~5 g/mol . Positional Isomerism: UR-144 N-(4-Hydroxypentyl) shares the same molecular formula as UR-144 N-(5-Hydroxypentyl) but has the hydroxyl group at position 4, altering metabolic stability and detection profiles . Backbone Variations: Compounds like JWH-122 and JWH-210 metabolites feature larger aromatic cores, influencing receptor binding affinity and metabolic pathways .
Table 2: Detection Methods and Sensitivity
- Deuterated vs. Non-deuterated metabolites are detectable in urine and serum at low ng/mL levels, though cross-reactivity with ELISA kits is poor (e.g., <1% for UR-144 metabolites) .
Toxicity and Clinical Relevance
Q & A
Q. What are the primary analytical methods for detecting UR-144 N-(5-Hydroxypentyl)-d10 in biological matrices?
Answer: Detection relies on immunoassays (e.g., ELISA) and advanced mass spectrometry (MS):
- ELISA : Qualitative screening using 96-well microplates with an I-50 sensitivity of 0.4 ng/mL in EIA buffer, suitable for blood, urine, and oral fluid .
- LC-MS/MS : Confirmatory methods (e.g., LOINC 73955-7) with thresholds of 1.0 ng/mL in blood and urine. These methods employ high-resolution MS (e.g., Orbitrap Fusion with FAIMS) for accurate mass measurements and fragmentation pattern analysis .
- Cross-reactive immunoassays : Monoclonal antibodies (e.g., CalBioreagents M859) show 100% cross-reactivity with UR-144 N-(5-hydroxypentyl) metabolite but lower specificity for structurally similar analogs (e.g., 80% for 4-hydroxypentyl metabolite) .
Q. What metabolic pathways are associated with this compound?
Answer: UR-144 undergoes phase I metabolism, producing hydroxylated and carboxylated metabolites. Key pathways include:
- Hydroxylation : Formation of N-(5-hydroxypentyl) and N-(4-hydroxypentyl) metabolites, detectable in serum and urine .
- Shared metabolites : UR-144 and XLR-11 (its fluorinated analog) produce overlapping metabolites (e.g., pentanoic acid), complicating source identification in forensic studies .
- Deuterated analogs : this compound serves as an internal standard for quantifying metabolic stability and deuterium isotope effects in MS workflows .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolite identification between UR-144 and XLR-11?
Answer:
- Definitive markers : XLR-11 undergoes defluorination to produce UR-144 metabolites, but unique XLR-11 metabolites (e.g., 2'-carboxy-XLR-11) can distinguish it from UR-144 .
- High-resolution MS : Use MS/MS spectral trees (e.g., 1,502 spectra via Orbitrap Fusion) to differentiate hydroxylation positions (4- vs. 5-hydroxypentyl) based on fragmentation patterns .
- Synthetic reference standards : Cross-validate findings with deuterated standards (e.g., UR-144 N-(5-hydroxypentyl)-d5) to reduce false positives in complex matrices .
Q. What experimental designs are optimal for validating cross-reactivity in UR-144 metabolite immunoassays?
Answer:
- Panel testing : Assess antibody cross-reactivity against structurally similar metabolites (e.g., 4-hydroxypentyl vs. 5-hydroxypentyl) and analogs (e.g., AB-Pinaca) using competitive ELISA .
- Matrix effects : Spike deuterated metabolites (e.g., this compound) into human serum/urine to quantify recovery rates and interference thresholds .
- Dose-response curves : Determine I-50 values for each metabolite to establish assay specificity and dynamic range .
Q. How can nuclear magnetic resonance (NMR) spectroscopy enhance structural elucidation of UR-144 metabolites?
Answer:
- Fungal metabolite models : Incubate UR-144 with Cunninghamella elegans to generate reference metabolites for NMR comparison with human liver microsome (HLM) products .
- Deuterium labeling : Use N-(5-hydroxypentyl)-d10 to track metabolic modifications (e.g., hydroxylation sites) via <sup>2</sup>H-NMR isotope shifts .
- Multi-spectral integration : Combine NMR data with MS/MS fragmentation pathways (e.g., cyclopropane ring cleavage patterns) to confirm stereochemistry .
Data Contradiction and Methodological Challenges
Q. Why do immunoassays and MS-based methods yield conflicting results for UR-144 metabolites?
Answer:
- Cross-reactivity : Immunoassays may detect structurally similar metabolites (e.g., 4-hydroxypentyl) at 80% efficiency, while MS distinguishes exact masses (e.g., 327.2198 vs. 332.49 Da) .
- Threshold disparities : ELISA qualitative results (positive/negative) vs. LC-MS/MS quantitative thresholds (1.0 ng/mL) can lead to discrepancies in low-concentration samples .
Q. What are the limitations of using shared metabolites (e.g., pentanoic acid) to confirm UR-144 exposure?
Answer:
- Lack of specificity : UR-144 and XLR-11 share metabolites, requiring secondary markers (e.g., XLR-11-specific defluorination products) for unambiguous identification .
- Deuterated standards : Co-elution of deuterated and non-deuterated metabolites in MS workflows may necessitate orthogonal separation techniques (e.g., ion mobility) .
Q. Tables
| Key Analytical Parameters for UR-144 Metabolite Detection |
|---|
| Method |
| ELISA |
| LC-MS/MS |
| NMR Spectroscopy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
